molecular formula C₂₇H₃₀O₆ B1145919 3,4,6-tri-O-benzyl-D-galactose CAS No. 114179-79-2

3,4,6-tri-O-benzyl-D-galactose

Cat. No. B1145919
CAS RN: 114179-79-2
M. Wt: 450.52
InChI Key:
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Description

3,4,6-tri-O-benzyl-D-galactose is an important building block for solution- and solid-phase synthesis of oligosaccharides . It can be used as a reagent for the stereoselective total synthesis of ceramide .


Synthesis Analysis

The synthesis of partially protected carbohydrates like 3,4,6-tri-O-benzyl-D-galactose involves manipulating only one type of a protecting group for a given substrate . A multi-gram epoxidation of 3,4,6-tri-O-benzyl-D-galactose with dimethyldioxirane (DMDO) generated in situ from Oxone/acetone in a biphasic system resulted in the formation of the corresponding 1,2-anhydrosugars .


Molecular Structure Analysis

The molecular formula of 3,4,6-tri-O-benzyl-D-galactose is C27H30O6 . The structure includes three benzyl groups attached to the oxygen atoms of the 3rd, 4th, and 6th carbon atoms of the D-galactose molecule .


Chemical Reactions Analysis

Glycosylation using 3,4,6-tri-O-benzyl-D-galactose was achieved with the aid of a reagent system consisting of p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine .


Physical And Chemical Properties Analysis

The molecular weight of 3,4,6-tri-O-benzyl-D-galactose is 450.52 . The compound is a solid at room temperature .

Mechanism of Action

The anomeric acetyl group can be activated by a Lewis acid such as BF3 . The reaction of 1,2-anhydro sugar with galactose-4,6-diol acceptor regioselectively generated their corresponding α(1→6)-disaccharide .

Safety and Hazards

3,4,6-tri-O-benzyl-D-galactose is not classified as a hazardous compound .

Future Directions

3,4,6-tri-O-benzyl-D-galactose has practical importance in the synthesis of drug intermediates, glycoconjugates, molecular probes, and polysaccharides . It is widely used in the synthesis of oligosaccharides, which play a pivotal role in many life processes .

properties

IUPAC Name

(2R,3R,4S,5R)-2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2/t24-,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIYKLWEVUSOLJ-YAOOYPAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-tri-O-benzyl-D-galactose

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